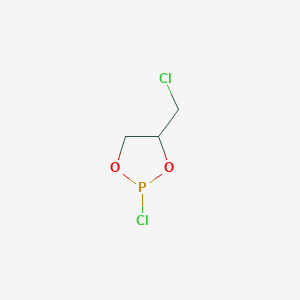
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- is a chemical compound with the molecular formula C₃H₅Cl₂O₂P and a molecular weight of 174.95 g/mol . This compound is part of the dioxaphospholane family, which are cyclic organic phosphorus compounds. It is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- typically involves the reaction of phosphorus trichloride with glycols. One common method includes the reaction of phosphorus trichloride with 3-chloro-1,2-propanediol . The reaction is carried out under controlled temperature conditions, usually around 10°C, and involves the use of solvents like xylene . The product is then purified through distillation.
Chemical Reactions Analysis
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- has several applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly reactive and can be substituted by various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in the synthesis of complex molecules in both organic and inorganic chemistry .
Comparison with Similar Compounds
1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- can be compared with other similar compounds such as:
2-Chloro-4-methyl-1,3,2-dioxaphospholane: This compound has a similar structure but with a methyl group instead of a chloromethyl group.
2-Chloro-1,3,2-dioxaphospholane: This compound lacks the chloromethyl group and has different reactivity.
2-Chloro-1,3,2-dioxaphospholane 2-oxide: This compound has an additional oxygen atom, making it more oxidized.
The uniqueness of 1,3,2-Dioxaphospholane, 2-chloro-4-(chloromethyl)- lies in its dual chlorine atoms, which provide distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
25169-10-2 |
|---|---|
Molecular Formula |
C3H5Cl2O2P |
Molecular Weight |
174.95 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C3H5Cl2O2P/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI Key |
OUWWZPVJTGEJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OP(O1)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















